molecular formula C5H4N2O3S B11818695 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid

2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B11818695
M. Wt: 172.16 g/mol
InChI Key: HSFADGKEDQBIDN-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a hydroxyimino group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxyimino and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives, while the carboxylic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with target proteins, while the thiazole ring can participate in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-Aminothiazole-5-carboxylic acid: Contains an amino group instead of a hydroxyimino group, leading to different reactivity and biological activity.

    2-Methylthiazole-5-carboxylic acid: Contains a methyl group instead of a hydroxyimino group, affecting its chemical properties and applications.

The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

2-(hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9)

InChI Key

HSFADGKEDQBIDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C=NO)C(=O)O

Origin of Product

United States

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